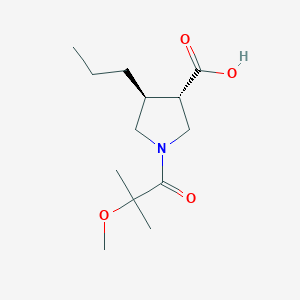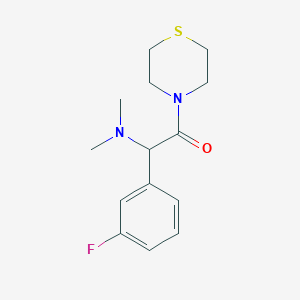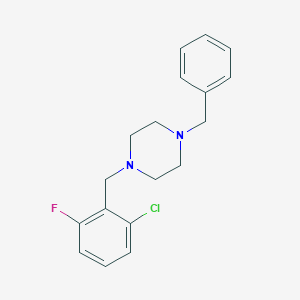
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid, also known as MMPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPP is a derivative of the natural amino acid proline and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The exact mechanism of action of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways in the brain. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It has also been shown to inhibit the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to exhibit other interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has also been found to have anti-inflammatory effects in the gut and may have potential as a treatment for inflammatory bowel disease.
実験室実験の利点と制限
One of the major advantages of using (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid in lab experiments is its relatively simple synthesis method. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid can be synthesized using commercially available starting materials and standard laboratory techniques. However, one of the limitations of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid research. One area of interest is its use as a potential drug candidate for the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid and its potential therapeutic applications. Other potential future directions include exploring the anti-cancer and anti-inflammatory effects of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid and developing more efficient synthesis methods for the compound.
Conclusion:
In conclusion, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is a synthetic compound with interesting biochemical and physiological effects. Its potential therapeutic applications in the treatment of neurological disorders, cancer, and inflammatory diseases make it an attractive target for further research. With its relatively simple synthesis method and potential for multiple applications, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has the potential to become an important compound in the field of medicinal chemistry.
合成法
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the carboxylic group of proline with a tert-butoxycarbonyl (Boc) group. This is followed by the alkylation of the protected proline with propyl bromide. The resulting intermediate is then subjected to a series of reactions involving reduction, deprotection, and esterification to ultimately yield (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid.
科学的研究の応用
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its use as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
(3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)13(2,3)18-4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKHQZWSXNRQY-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5684243.png)
![3,6-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5684247.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5684265.png)
![1-ethyl-3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5684272.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)



![3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5684306.png)
![4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5684314.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5684323.png)
![4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid](/img/structure/B5684330.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5684348.png)